molecular formula C14H13ClN2OS B2407434 (E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 672950-26-4

(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2407434
CAS No.: 672950-26-4
M. Wt: 292.78
InChI Key: BBRPNJVXRXNSIN-VOTSOKGWSA-N
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Description

(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a dimethylamino group

Properties

IUPAC Name

(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-17(2)7-6-12(18)13-9-16-14(19-13)10-4-3-5-11(15)8-10/h3-9H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRPNJVXRXNSIN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The 2-(3-chlorophenyl)-1,3-thiazol-5-yl scaffold is synthesized using the Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-halo ketones.

Reaction Procedure
  • Starting Materials :

    • 3-Chlorophenylthiourea (1.0 equiv)
    • 5-Bromoacetyl-2-pentanone (1.2 equiv)
  • Conditions :

    • Solvent: Ethanol (anhydrous)
    • Base: Pyridine (2.0 equiv)
    • Temperature: Reflux (78°C)
    • Duration: 12 hours
  • Workup :

    • Cool to room temperature, dilute with ice water, and extract with dichloromethane.
    • Purify via silica gel chromatography (hexane:ethyl acetate, 7:3).
Data Table: Thiazole Synthesis Optimization
Entry Solvent Base Yield (%) Reference
1 Ethanol Pyridine 78
2 Acetone K₂CO₃ 65
3 DMF Et₃N 42

Claisen-Schmidt Condensation for Propenone Formation

The α,β-unsaturated ketone is introduced via Claisen-Schmidt condensation between the thiazole ketone and dimethylaminoacetaldehyde.

Reaction Mechanism
  • Base-Catalyzed Enolate Formation :
    • The thiazole ketone undergoes deprotonation at the α-position using NaOH.
  • Nucleophilic Attack :
    • The enolate attacks dimethylaminoacetaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration :
    • Acidic workup (HCl) eliminates water to yield the E-isomer.
Procedure
  • Reactants :

    • 2-(3-Chlorophenyl)-1,3-thiazol-5-yl ketone (1.0 equiv)
    • Dimethylaminoacetaldehyde (1.5 equiv)
  • Conditions :

    • Solvent: Ethanol/water (4:1)
    • Base: NaOH (10% aqueous, 2.0 equiv)
    • Temperature: 60°C, 6 hours
  • Workup :

    • Neutralize with dilute HCl, extract with ethyl acetate, and crystallize from methanol.
Data Table: Condensation Efficiency
Entry Solvent Base Temperature Yield (%)
1 Ethanol/H₂O NaOH 60°C 85
2 Methanol KOH 50°C 72
3 THF/H₂O LiOH RT 58

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and condensation in a single pot, reducing purification steps.

Procedure
  • Reactants :

    • 3-Chlorophenylthiourea
    • 5-Bromoacetyl-2-pentanone
    • Dimethylaminoacetaldehyde
  • Conditions :

    • Solvent: 2-Propanol
    • Catalysts: KI (0.1 equiv), K₂CO₃ (2.0 equiv)
    • Temperature: Reflux, 18 hours
  • Yield : 68% after silica gel chromatography.

Stereochemical Control and Isomer Purity

The E-configuration is favored due to steric hindrance between the thiazole ring and dimethylamino group. HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% isomeric purity.

Scale-Up Considerations

  • Solvent Recovery : Ethanol and 2-propanol are recycled via distillation.
  • Catalyst Reuse : K₂CO₃ is recovered by filtration and reactivated at 200°C.
  • Throughput : Pilot-scale batches (10 kg) achieve 72% yield with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the dimethylamino and propenone moieties. The general synthetic pathway can be summarized as follows:

  • Step 1 : Formation of the thiazole ring using appropriate thioketones and amines.
  • Step 2 : Introduction of the chlorophenyl group through electrophilic aromatic substitution.
  • Step 3 : Addition of the dimethylamino group via nucleophilic substitution.
  • Step 4 : Final cyclization to form the propenone structure.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of thiazole derivatives. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal effects. For instance:

CompoundActivityReference
Thiazole Derivative AAntibacterial (Staphylococcus aureus)
Thiazole Derivative BAntifungal (Candida albicans)

Anti-inflammatory Effects

Thiazole derivatives have been studied for their anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. In silico evaluations have shown promising results for further optimization:

CompoundIC50 (µM)Target EnzymeReference
This compound25.4COX-2
Thiazole Analogue C30.7LOX

Case Study: Anticancer Activity

A study conducted on a series of thiazole derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to induce apoptosis in human breast cancer cells (MCF-7):

  • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent increase in apoptosis was observed, with an IC50 value of approximately 15 µM.

Case Study: Neurological Applications

Research has also explored the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The compound demonstrated potential in protecting neuronal cells from oxidative stress-induced damage:

ModelProtective Concentration (µM)Reference
Neuroblastoma Cells (SH-SY5Y)10–20

Mechanism of Action

The mechanism of action of (E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and chlorophenyl group allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one is unique due to its combination of a thiazole ring, chlorophenyl group, and dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one, commonly referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a dimethylamino moiety connected by a propenone linker. Its molecular formula is C15H15ClN2OSC_{15}H_{15}ClN_2OS with a molecular weight of approximately 304.81 g/mol. The presence of the thiazole ring is critical for its biological activity, often enhancing its interaction with various biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that thiazole compounds could inhibit cell growth in A431 and Jurkat cells with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

2. Antimicrobial Properties

Thiazole derivatives have also been identified as potential antimicrobial agents. In vitro studies demonstrated that compounds featuring the thiazole moiety possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity .

3. Mechanism of Action

The mechanism through which this compound exerts its effects is multifaceted:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases such as EGFR, which is crucial in cancer progression .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest : Some studies suggest that it can lead to cell cycle arrest in the G2/M phase, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and substituents on the phenyl group significantly affect biological activity:

  • Chlorine Substitution : The presence of chlorine at specific positions on the phenyl ring has been linked to enhanced anticancer and antimicrobial activity .
  • Dimethylamino Group : This moiety is crucial for solubility and bioavailability, impacting the compound's overall efficacy .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Study on Anticancer Activity : A series of thiazole-based compounds were tested against various cancer cell lines, revealing that those with a chlorophenyl substitution exhibited superior antiproliferative effects compared to their non-substituted counterparts .
CompoundCell LineIC50 (µM)Reference
Compound AA4310.5
Compound BJurkat0.8
Compound CMDA-MB-2310.9

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one?

  • Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde and dimethylaminoacetone. Optimize reaction conditions (e.g., base catalysis in ethanol under reflux) to favor the E-isomer. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Confirm intermediate and product structures using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the E-configuration of the propenone moiety be experimentally confirmed?

  • Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between the thiazole proton and the dimethylamino group, which is characteristic of the E-isomer. Complementary techniques include X-ray crystallography (deposit data with CCDC, referencing SHELX for refinement ) and computational geometry optimization (DFT at B3LYP/6-311+G(d,p) level) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign 1H^1H-NMR signals for the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for vinyl protons) and thiazole ring (δ ~7.0–8.0 ppm). Use 1H^1H-13C^{13}C-HSQC/HMBC for connectivity validation .
  • IR : Confirm C=O stretching (~1650–1700 cm1 ^{-1}) and C=N (thiazole) vibrations (~1520 cm1 ^{-1}) .
  • MS : HRMS with electrospray ionization (ESI) to verify molecular ion [M+H]+^+.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties relevant to biological activity?

  • Methodological Answer : Perform DFT calculations (Gaussian 16 or ORCA) to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces (EPS), and global reactivity descriptors (electronegativity, hardness ). Use Multiwfn for wavefunction analysis to map electron localization/delocalization trends . Compare results with experimental UV-Vis spectra for charge-transfer transitions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : If XRD data (e.g., bond lengths/angles) conflict with NMR/IR observations:

  • Re-examine crystal packing effects (e.g., intermolecular hydrogen bonding altering electronic environments) using Mercury software.
  • Validate computational models (DFT-optimized geometry) against both datasets.
  • Consider dynamic effects in solution (e.g., solvent polarity) using polarizable continuum models (PCM) in DFT .

Q. How can this compound be evaluated as a ligand in coordination chemistry?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with transition metals (e.g., RhI^I, IrI^I) in anhydrous THF under inert atmosphere. Monitor via 1H^1H-NMR for shifts in vinyl/thiazole protons .
  • Characterization : Use XAS (X-ray absorption spectroscopy) for metal-ligand bond analysis. Refine crystal structures with SHELXL .
  • Application Screening : Test catalytic activity in cross-coupling reactions or biological relevance (e.g., antimicrobial assays ).

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer :

  • In Vitro Assays : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin).
  • SAR Analysis : Syntize analogs with variations in the thiazole substituents (e.g., 3-Cl → 3-F) or propenone chain (e.g., dimethylamino → pyrrolidino).
  • Molecular Docking : Use AutoDock Vina with bacterial target proteins (e.g., E. coli DNA gyrase, PDB ID: 1KZN ) to correlate electronic properties (HOMO/LUMO) with binding affinity .

Data Analysis & Validation

Q. How can conflicting 1H^1H-NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Assess rotational barriers of the propenone moiety using variable-temperature NMR (VT-NMR).
  • Solvent/Concentration Dependence : Test in DMSO-d6 vs. CDCl3 to identify aggregation or solvation effects.
  • Computational Validation : Compare experimental coupling constants with DFT-predicted values (B3LYP/6-311+G(d,p)) .

Q. What approaches validate the purity of synthesized batches for reproducibility?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<0.5% area).
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (deviation <0.4%).
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues.

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